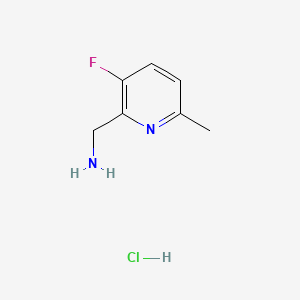

(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-fluoro-6-methylpyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)7(4-9)10-5;/h2-3H,4,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBCVZKPEVMFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694193 | |

| Record name | 1-(3-Fluoro-6-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-11-7 | |

| Record name | 1-(3-Fluoro-6-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Fluoro-6-methylpyridin-2-YL)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of (3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride, a fluorinated pyridine derivative of significant interest in the pharmaceutical industry. As a versatile chemical intermediate, its unique structural features make it a valuable component in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) targeting the central nervous system.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 1257535-11-7, possesses a well-defined molecular structure that is key to its reactivity and utility. The molecule incorporates a pyridine ring substituted with a fluorine atom at the 3-position, a methyl group at the 6-position, and a methanamine hydrochloride group at the 2-position.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 1257535-11-7 | [1] |

| Molecular Formula | C₇H₁₀ClFN₂ | [1] |

| Molecular Weight | 176.62 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Storage | Room temperature, under inert atmosphere | [1] |

The presence of a fluorine atom, a common bioisostere for a hydrogen atom in drug design, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the pKa of the nearby amino group and the pyridine nitrogen, affecting their binding interactions with biological targets. Furthermore, the C-F bond is metabolically stable, which can enhance the metabolic stability of drug candidates.[3] The methyl group at the 6-position can also influence the molecule's lipophilicity and steric profile.

Synthesis and Manufacturing

A likely synthetic pathway would begin with the synthesis of 2-cyano-3-fluoro-6-methylpyridine. This intermediate can be prepared through various methods, including the cyanation of a corresponding halogenated pyridine.[4] The subsequent and final step is the reduction of the nitrile group to a primary amine, which is then converted to its hydrochloride salt.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Cyano-3-fluoro-6-methylpyridine (Intermediate)

-

To a solution of 2-chloro-3-fluoro-6-methylpyridine in an appropriate aprotic solvent (e.g., DMF or DMSO), add a cyanide source such as potassium cyanide or zinc cyanide.

-

Add a palladium or copper catalyst and heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction, extract the product, and purify by column chromatography or distillation.

Step 2: Reduction of 2-Cyano-3-fluoro-6-methylpyridine to (3-Fluoro-6-methylpyridin-2-YL)methanamine

-

Dissolve the 2-cyano-3-fluoro-6-methylpyridine intermediate in a suitable solvent such as methanol or ethanol.

-

Add a hydrogenation catalyst, for instance, Raney Nickel or Palladium on carbon.[5]

-

Pressurize the reaction vessel with hydrogen gas and stir at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude (3-Fluoro-6-methylpyridin-2-YL)methanamine in a dry, aprotic solvent like diethyl ether or dioxane.

-

Slowly add a solution of hydrogen chloride in the same solvent with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield the final product.

Spectroscopic and Structural Characterization

While specific spectral data for this compound is not publicly available, its structure can be confirmed using a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the methanamine group, the methyl protons, and the amine protons. The coupling between the fluorine atom and the adjacent protons on the pyridine ring would result in characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of the free base (140.08 g/mol ) and its fragmentation pattern would be characteristic of the molecule's structure.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the N-H stretching of the amine and the ammonium salt, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and the C-F stretching frequency.

X-ray Crystallography:

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and the conformation of the methanamine side chain relative to the pyridine ring.[6] This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride ion.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various APIs, particularly those targeting the central nervous system, such as antidepressants and antipsychotics.[3] The fluorinated pyridine motif is a common feature in many modern pharmaceuticals due to its ability to enhance biological activity and improve pharmacokinetic properties.

The primary amine group provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecules through reactions such as amidation, alkylation, and reductive amination. The specific substitution pattern on the pyridine ring can be fine-tuned to optimize the binding affinity and selectivity of the final drug candidate for its biological target.

Logical Flow of API Synthesis:

Caption: General workflow for the utilization of the title compound in API synthesis.

Safety and Handling

Potential Hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its unique combination of a fluorinated pyridine ring and a reactive aminomethyl group provides medicinal chemists with a powerful tool for designing next-generation therapeutics. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in drug discovery and development programs.

References

- CN103936670B - The synthetic method of 2-cyano group-3-picoline - Google Patents.

-

2-cyano-6-methylpyridine - Organic Syntheses Procedure. Available at: [Link]

- US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine - Google Patents.

- CN101671300B - Method for preparing 2-cyano-3, 6-dichloropyridine - Google Patents.

-

The Chemistry of 3-Fluoro-6-methylpyridin-2-amine: Synthesis and Applications. Available at: [Link]

- EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines - Google Patents.

- US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents.

-

Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Available at: [Link]

-

Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. Available at: [Link]

- US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents.

-

This compound - Lead Sciences. Available at: [Link]

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) - ResearchGate. Available at: [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. (3-fluoropyridin-2-yl)MethanaMine hydrochloride | 1260903-05-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. CN101671300B - Method for preparing 2-cyano-3, 6-dichloropyridine - Google Patents [patents.google.com]

- 5. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Purity and Characterization of (3-Fluoro-6-methylpyridin-2-YL)methanamine Hydrochloride

Introduction: The Significance of a Fluorinated Pyridine Building Block

(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride is a key pharmaceutical intermediate. Its structural complexity, featuring a fluorinated pyridine ring, a methyl group, and a primary aminomethyl substituent, makes it a valuable building block in the synthesis of novel active pharmaceutical ingredients (APIs). The incorporation of a fluorine atom into the pyridine scaffold can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate.[1][2] As such, ensuring the purity and comprehensive characterization of this intermediate is of paramount importance for researchers, scientists, and drug development professionals. A well-characterized starting material is the bedrock of reproducible research and the development of safe and effective therapeutics.

This guide provides an in-depth exploration of the essential analytical methodologies for assessing the purity and confirming the identity of this compound. We will delve into the rationale behind the selection of various analytical techniques, provide detailed experimental protocols, and discuss the interpretation of the resulting data. Our focus is on establishing a self-validating system of protocols that ensures the highest degree of scientific integrity.

Synthesis and Purification: A Scientifically Sound Approach

While various synthetic routes to functionalized pyridines exist, a common approach involves the reduction of a corresponding cyanopyridine.[3] The final product is often isolated as a hydrochloride salt to improve its stability and handling properties.[4][5][6]

Purification of the crude product is critical to remove unreacted starting materials, by-products, and other impurities.[7] A multi-step purification strategy is often employed, leveraging the chemical properties of the target compound and its impurities.

Proposed Purification Workflow

Caption: Proposed multi-step purification workflow.

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.

-

Washing: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

-

Extraction of Amines: Extract the organic layer with 1M hydrochloric acid. The basic amine will partition into the aqueous layer as its hydrochloride salt, leaving non-basic organic impurities in the organic phase.

-

Basification and Re-extraction: Separate the aqueous layer, cool it in an ice bath, and basify with a concentrated sodium hydroxide solution to a pH > 12. This will liberate the free amine.

-

Final Extraction: Extract the free amine back into an organic solvent like dichloromethane.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free amine.

This method is highly effective for removing non-basic and acidic impurities.[8]

Experimental Protocol: Column Chromatography

For further purification to remove closely related impurities, column chromatography is a powerful technique.[8]

-

Stationary Phase: Prepare a slurry of silica gel in a non-polar eluent (e.g., a mixture of hexane and ethyl acetate).

-

Column Packing: Carefully pack a chromatography column with the silica gel slurry.

-

Sample Loading: Dissolve the partially purified amine in a minimal amount of the eluent and load it onto the column.

-

Elution: Begin elution with a non-polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate and then adding a small percentage of methanol) to elute the compounds based on their polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Purity Assessment: A Multi-faceted Analytical Approach

A single analytical technique is rarely sufficient to definitively determine the purity of a pharmaceutical intermediate. A combination of methods provides a comprehensive and robust assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[7][9]

Rationale for Method Selection: A reverse-phase HPLC method is ideal for separating the polar amine from potential non-polar impurities. A UV detector is suitable as the pyridine ring is chromophoric.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid in water

-

B: 0.1% Trifluoroacetic acid in acetonitrile

-

-

Gradient Elution: A linear gradient from 5% to 95% B over 20 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the hydrochloride salt in the mobile phase A at a concentration of 1 mg/mL.

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, impurities should be reported with appropriate precision.[10]

Table 1: Representative HPLC Purity Data

| Parameter | Result |

| Retention Time of Main Peak | 8.5 min |

| Purity (Area %) | > 99.5% |

| Total Impurities | < 0.5% |

Structural Characterization: Confirming Identity

Once high purity is established, a battery of spectroscopic techniques is employed to confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[11][12] Both ¹H and ¹³C NMR should be performed.

Rationale for ¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their connectivity. The formation of the hydrochloride salt is expected to cause a downfield shift of the proton signals due to the increased positive charge on the nitrogen atom.[13]

Expected ¹H NMR Spectral Data (in D₂O, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Pyridine H-4 |

| ~7.4 | d | 1H | Pyridine H-5 |

| ~4.2 | s | 2H | -CH₂-NH₃⁺ |

| ~2.5 | s | 3H | -CH₃ |

Rationale for ¹³C NMR: This provides information on the number of different types of carbon atoms in the molecule.

Expected ¹³C NMR Spectral Data (in D₂O, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~160 (d) | C-F |

| ~150 | C-N |

| ~140 (d) | C-C-F |

| ~125 | C-H |

| ~115 (d) | C-H |

| ~40 | -CH₂- |

| ~20 | -CH₃ |

Rationale for ¹⁹F NMR: This is a crucial experiment to confirm the presence and environment of the fluorine atom.[14] A single peak is expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern.[15]

Rationale for Method Selection: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amines.

Expected Mass Spectrometry Data

-

Mode: ESI+

-

Expected [M+H]⁺: The calculated monoisotopic mass of the free base (C₇H₉FN₂) is 140.07. The expected [M+H]⁺ ion would be at m/z 141.08.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[16][17]

Rationale for Method Selection: The presence of the primary amine hydrochloride, aromatic C-H, and C-F bonds will give rise to characteristic absorption bands.

Expected FTIR Data (KBr pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3000 | N-H stretching (primary amine salt)[16][18][19] |

| 3000-2850 | C-H stretching (aromatic and aliphatic) |

| 1650-1580 | N-H bending (primary amine)[16] |

| ~1600, ~1475 | C=C and C=N stretching (pyridine ring) |

| 1250-1020 | C-N stretching[16] |

| 1200-1000 | C-F stretching[20] |

Stability and Storage: Ensuring Long-Term Integrity

The hydrochloride salt form of an amine generally exhibits improved stability compared to the free base.[5][6]

Recommended Storage Conditions:

-

Store in a well-sealed container.

-

Protect from light and moisture.

-

Store at 2-8 °C for long-term storage.

Stability Testing: A formal stability testing program should be established to determine the re-test period or shelf life of the material.[21] This involves storing the compound under various temperature and humidity conditions and periodically testing its purity and identity.

Workflow for Stability Assessment

Caption: Workflow for a comprehensive stability study.

Conclusion: A Foundation of Quality

The purity and accurate characterization of this compound are non-negotiable for its successful application in research and drug development. The integrated analytical approach detailed in this guide, combining robust purification strategies with orthogonal analytical techniques, provides a comprehensive framework for ensuring the quality and integrity of this vital pharmaceutical intermediate. By adhering to these principles and protocols, scientists can proceed with confidence, knowing that their starting material meets the highest standards of scientific rigor.

References

- The Chemistry of 3-Fluoro-6-methylpyridin-2-amine: Synthesis and Applications. (2026-01-21).

- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.

- Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023-08-29).

- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.

- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006-10-25).

- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025-09-22).

- Characterisation of the polarisation transfer to fluorinated pyridines in SABRE. (2025-06-03).

- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017-05-09).

- Screening and Formulating Drugs as Salts to Improve API Performance. (2019-12-10).

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024-03-24).

- (PDF) Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - ResearchGate.

- IR: amines.

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024-09-04).

- Q 3 B (R2) Impurities in New Drug Products - EMA.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. (2025-09-09).

- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed.

- Halogenated Organic Compounds | Spectroscopy Online. (2023-09-01).

- Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals - Pharmaoffer.com. (2023-09-07).

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023-12-25).

- EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines - Google Patents.

- Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025-08-05).

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - NIH.

- Quality Guidelines - ICH.

- Pyridine synthesis - Organic Chemistry Portal.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. (2025-10-17).

- HPLC Method Development and Validation for Pharmaceutical Analysis.

- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing.

- Figure 2. FTIR spectra to determine the amine functional groups on urea... - ResearchGate.

- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006-10-01).

- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2025-08-07).

- mass spectra - the M+2 peak - Chemguide.

- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy - Benchchem.

- Pyridine(110-86-1) 1H NMR spectrum - ChemicalBook.

- Organic Nitrogen Compounds II: Primary Amines | Spectroscopy Online. (2019-03-01).

- Mass Spectrometry - MSU chemistry.

- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10).

- Divergent Reactivity of Diketopyrrolopyrroles: Ring-Opening with Amines - American Chemical Society. (2026-01-17).

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - The Royal Society of Chemistry.

- 3-Pyridinemethanamine,6-fluoro-(9CI) | 205744-17-8 - ChemicalBook. (2025-07-24).

- Guidance for Industry - Q3A Impurities in New Drug Substances - FDA.

- Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PubMed. (2021-07-02).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Pyridinemethanamine,6-fluoro-(9CI) | 205744-17-8 [chemicalbook.com]

- 4. pharmoutsourcing.com [pharmoutsourcing.com]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaoffer.com [pharmaoffer.com]

- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 10. database.ich.org [database.ich.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. Characterisation of the polarisation transfer to fluorinated pyridines in SABRE - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01418B [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. rockymountainlabs.com [rockymountainlabs.com]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. rsc.org [rsc.org]

An In-Depth Technical Guide on the Safe Handling of (3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride

Section 1: Compound Identification and Hazard Overview

(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride is a substituted pyridine derivative commonly used as a building block in pharmaceutical and agrochemical research. Its structure, featuring a fluorinated pyridine ring and a primary aminomethyl group, imparts specific reactivity and necessitates a rigorous approach to its handling to ensure the safety of laboratory personnel.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₀ClFN₂ |

| Molecular Weight | 176.62 g/mol |

| CAS Number | Not broadly available; structural analogs used for hazard assessment. |

| Physical Form | Typically an off-white to white solid. |

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely published, a robust safety protocol can be developed by analyzing structurally related compounds, such as other halogenated aminopyridines.[1][2] Based on this analysis, the primary hazards are associated with its potential irritant properties and acute toxicity if improperly handled.

Anticipated GHS Hazard Classification: Drawing from data on analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated.[3][4][5][6][7] The GHS provides a standardized framework for communicating chemical hazards.[3][4]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

These classifications necessitate strict adherence to the handling protocols outlined in this guide.

Section 2: The Hierarchy of Controls: A Systematic Approach to Safety

Effective laboratory safety is built on a multi-layered strategy known as the "Hierarchy of Controls." This framework prioritizes the most effective and protective measures first. Relying solely on Personal Protective Equipment (PPE) is the last line of defense and is insufficient for ensuring personnel safety.[8]

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

1. Elimination/Substitution: In a research context, eliminating a necessary building block is often not feasible. Substitution with a less hazardous analog should be considered if the chemical synthesis pathway allows, though this is typically determined during experimental design.

2. Engineering Controls: The Primary Barrier Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.[9]

-

Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood.[1][10] This is critical to prevent inhalation of airborne particulates and potential vapors.[10]

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[11]

3. Administrative Controls: Standardizing Safe Practices These are the work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous materials.

-

Designated Areas: Clearly designate the specific area within the fume hood where this compound will be handled. This prevents cross-contamination and ensures all necessary equipment is localized.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all personnel. This guide serves as a template for such an SOP.

-

Training: All personnel must receive documented training on the hazards of this compound and the specific procedures for its safe handling before beginning work.[12] This training must cover the contents of the Chemical Hygiene Plan (CHP) as required by OSHA.[12][13]

4. Personal Protective Equipment (PPE): The Final Defense PPE is the last line of defense and must be used in conjunction with the controls above.[8] It does not eliminate the hazard, but provides a physical barrier.

| Protection Type | Specific Recommendations | Rationale |

| Hand Protection | Nitrile or neoprene gloves.[1] Inspect gloves for integrity before each use.[14] | Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation.[2] |

| Eye & Face Protection | Chemical splash goggles conforming to EU standard EN166 or ANSI Z87.1.[2] | Protects against accidental splashes that can cause serious eye irritation.[2] |

| Skin & Body Protection | A chemical-resistant lab coat.[15] Ensure cuffs are snug and the coat is fully buttoned. | Prevents contamination of personal clothing and protects against skin contact.[2] |

| Respiratory Protection | Not required when work is conducted within a certified fume hood.[16] For emergencies or major spills, a NIOSH-approved respirator may be necessary.[17] | A fume hood provides adequate respiratory protection for standard laboratory operations. |

Section 3: Detailed Protocols for Safe Handling

Protocol 3.1: Weighing and Solution Preparation

-

Preparation: Don all required PPE (lab coat, goggles, nitrile gloves). Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

-

Staging: Place a weigh boat on an analytical balance inside the fume hood. Also place a spatula, the stock container of the compound, and a labeled flask containing the desired solvent inside the hood.

-

Weighing: Carefully transfer the required amount of solid this compound from the stock container to the weigh boat. Perform this action slowly to minimize the generation of airborne dust.

-

Transfer: Once the desired mass is weighed, carefully add it to the flask containing the solvent.

-

Dissolution: Cap the flask and mix gently to dissolve the solid.

-

Cleanup: Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container.[18] Clean the spatula with an appropriate solvent and wipe dry.

-

Doffing PPE: Once the procedure is complete and the work area is clean, remove gloves using the proper technique to avoid skin contamination and dispose of them.[14] Wash hands thoroughly with soap and water.[2]

Protocol 3.2: Storage and Disposal

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][19] Recommended storage is often in a desiccator at 2-8°C.[19]

-

Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[20] Do not dispose of this chemical down the drain.[11]

Section 4: Emergency Procedures

Advance planning is critical for responding to emergencies effectively.[21][22] All laboratory personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.[15]

Caption: Decision workflow for responding to a chemical incident.

Spill Response:

-

Minor Spill (manageable by lab personnel):

-

Alert personnel in the immediate area.[23]

-

Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[10]

-

Work from the outside of the spill inward to prevent spreading.[20]

-

Collect the absorbed material into a sealed, labeled hazardous waste container.[18]

-

Decontaminate the area with soap and water.[21]

-

-

Major Spill (large volume, outside of a fume hood):

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[14][24] Seek immediate medical attention.[14]

-

Skin Contact: Remove all contaminated clothing and immediately wash the affected skin area with soap and plenty of water for at least 15 minutes.[14][24] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air.[14] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[14]

References

-

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). International Labour Organization. [Link]

-

About the GHS. United Nations Economic Commission for Europe. [Link]

-

Globally Harmonized System of Classification and Labelling of Chemicals. Wikipedia. [Link]

-

Globally Harmonized System (GHS) of classification and labelling of chemicals. WorkSafe Victoria. [Link]

-

Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

-

Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

-

OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

-

OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

-

Occupational Exposure to Hazardous Chemicals in Laboratories. National Center for Biotechnology Information (NCBI). [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

-

Safety Data Sheet for 1-Adamantanamine hydrochloride. G-Biosciences. [Link]

-

Safety Data Sheet for (4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone hydrochloride. Kishida Chemical Co., Ltd.. [Link]

-

Spill Control/Emergency Response. University of Oklahoma Health Sciences. [Link]

-

Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

-

Chemical Spill Procedures. University of Toronto Environmental Health & Safety. [Link]

-

Procedure for Chemical Spills. Ajman University. [Link]

-

Guide for Chemical Spill Response. American Chemical Society. [Link]

-

Safety Data Sheet for Methylamine hydrochloride. Fisher Scientific. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. ilo.org [ilo.org]

- 4. unece.org [unece.org]

- 5. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]

- 6. worksafe.vic.gov.au [worksafe.vic.gov.au]

- 7. CCOHS: Globally Harmonized System (GHS) [ccohs.ca]

- 8. lighthouselabservices.com [lighthouselabservices.com]

- 9. ipgsf.com [ipgsf.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. pccarx.com [pccarx.com]

- 12. osha.gov [osha.gov]

- 13. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. actylislab.com [actylislab.com]

- 16. fishersci.se [fishersci.se]

- 17. thermofishersci.in [thermofishersci.in]

- 18. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 19. chemscene.com [chemscene.com]

- 20. ehs.princeton.edu [ehs.princeton.edu]

- 21. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 22. acs.org [acs.org]

- 23. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]

- 24. kishida.co.jp [kishida.co.jp]

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Fluoro-Substituted Pyridinylmethanamines

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and historical evolution of a particularly significant class of molecules: fluoro-substituted pyridinylmethanamines. We trace the parallel development of pyridine fluorination chemistry and the synthesis of the pyridinylmethanamine core, culminating in the advanced convergent strategies used today. This document details the foundational synthetic hurdles, key methodological breakthroughs, and the profound impact of fluorine's unique stereoelectronic properties on this privileged structural motif. Detailed experimental protocols for seminal synthetic transformations and a case study on the related blockbuster drug, Vonoprazan, are provided to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding and utilizing this critical molecular architecture.

Introduction: The Strategic Alliance of Fluorine and the Pyridine Ring

The pyridine ring is a ubiquitous "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capability, and synthetic tractability make it an ideal scaffold for engaging with biological targets.[2] Parallel to the rise of pyridine-based pharmaceuticals, the use of fluorine in drug design has grown exponentially over the past century.[3] The introduction of fluorine, the most electronegative element, can profoundly modulate a molecule's physicochemical properties, including metabolic stability, pKa, lipophilicity, and binding affinity, without significantly increasing its steric bulk.[4][5][6]

The combination of these two entities—the fluoro-substituted pyridine ring and the methanamine side chain—creates a powerful pharmacophore. The basic nitrogen of the aminomethyl group serves as a key interaction point for many receptors and enzymes, while the fluorine atom on the pyridine ring acts as a "super-hydrogen," fine-tuning the electronic landscape of the molecule to optimize its drug-like properties.[5][7] This guide delves into the historical synthesis of these components and the modern strategies that unite them.

Chapter 1: A Tale of Two Scaffolds - Foundational Syntheses

The journey to modern fluoro-substituted pyridinylmethanamines began on two separate fronts: the challenging introduction of fluorine onto the pyridine ring and the development of reliable methods to construct the aminomethylpyridine core.

The Dawn of Fluoropyridines: Early Hurdles and Triumphs

The synthesis of fluorinated pyridines was initially a formidable challenge. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic attack, and the basicity of the ring nitrogen can complicate many standard reactions. The first successful synthesis of 4-fluoropyridine was reported in 1958 by Wibaut et al., who employed the thermal decomposition of 4-pyridyl diazonium fluoride.[4] This method, an adaptation of the Balz-Schiemann reaction, was plagued by poor yields and the inherent instability of the product, which was prone to acid-catalyzed polymerization.[2][4]

Foundational Protocol: The Balz-Schiemann Reaction for 4-Fluoropyridine

This protocol is based on the classical method for introducing fluorine to an aromatic ring via a diazonium salt.

Step 1: Diazotization of 4-Aminopyridine

-

In a suitable flask, dissolve 4-aminopyridine (1.0 eq) in 42% aqueous tetrafluoroboric acid (HBF₄) with gentle heating (approx. 40 °C).

-

Cool the solution in an ice-water bath (5–7 °C) until fine crystals of 4-pyridylammonium tetrafluoroborate precipitate.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature between 5–9 °C.

-

Stir the resulting suspension for an additional 30 minutes at this temperature. The formation of the diazonium tetrafluoroborate salt occurs.

Step 2: Thermal Decomposition

-

Isolate the precipitated diazonium salt by filtration.

-

Gently heat the dry diazonium salt. The salt will decompose, releasing nitrogen gas (N₂) and boron trifluoride (BF₃), to yield crude 4-fluoropyridine.

-

The crude product is typically purified by careful distillation or vacuum transfer due to its volatility and instability.[2]

Note: This reaction involves potentially explosive intermediates and should be performed with extreme caution in a well-ventilated fume hood.

Forging the Core: Classic Routes to Pyridinylmethanamines

The pyridinylmethanamine scaffold, specifically 2-picolylamine, was more readily accessible. The most common and enduring industrial method is the catalytic hydrogenation of 2-cyanopyridine.[1] This method is efficient and atom-economical, utilizing readily available starting materials.

Another fundamental approach is the reductive amination of a pyridinecarboxaldehyde.[8][9] This versatile reaction forms a C-N bond by first condensing the aldehyde with an amine to form an imine, which is then reduced in situ to the target amine. This method avoids the over-alkylation problems often associated with direct alkylation of amines with alkyl halides.[9]

Chapter 2: Convergent Strategies for Modern Synthesis

Modern approaches to fluoro-substituted pyridinylmethanamines are convergent, building the final molecule from key fluorinated or aminated pyridine precursors. The chosen strategy often depends on the commercial availability of the starting materials and the desired substitution pattern.

Strategy A: From Fluoropyridine to Final Product

This is the most common approach, starting with a pre-fluorinated pyridine ring and subsequently adding the aminomethyl side chain.

-

Route A1: Reductive Amination of a Fluoropyridine Aldehyde. This is a highly efficient and versatile route. A fluoropyridine-2-carboxaldehyde is reacted with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) to directly yield the desired product.[5][10] This method benefits from broad functional group tolerance and generally high yields.[10]

-

Route A2: Hydrogenation of a Fluoro-Cyanopyridine. Analogous to the classic picolylamine synthesis, the catalytic hydrogenation of a fluoro-2-cyanopyridine provides the primary (aminomethyl)fluoropyridine. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are typically employed.[11][12]

-

Route A3: Substitution on a (Halomethyl)fluoropyridine. A (chloromethyl)fluoropyridine can be reacted with ammonia or a primary/secondary amine via a nucleophilic substitution (SN2) reaction to form the C-N bond directly.[13][14]

Strategy B: Fluorinating the Pyridinylmethanamine Scaffold

While less common due to potential challenges with selectivity and harsh reagents, it is also possible to introduce fluorine onto a pre-formed pyridinylmethanamine.

-

Route B1: Direct C-H Fluorination. Recent advances have enabled the direct conversion of a C-H bond adjacent to the pyridine nitrogen into a C-F bond. Reagents like silver(II) fluoride (AgF₂) can achieve this transformation with high site-selectivity under relatively mild conditions.[9][10] This allows for late-stage fluorination of complex molecules.

-

Route B2: Diazotization-Fluorination. An aminopyridinylmethanamine can be converted to the corresponding fluoro derivative. The amino group on the pyridine ring is first converted to a diazonium salt, which is then displaced by fluoride, often via a Schiemann-type reaction.[15][16] The primary amine of the methanamine side chain must typically be protected during this sequence.

Chapter 3: Key Methodologies & Experimental Protocols

This section provides detailed, representative protocols for the key synthetic transformations discussed.

Protocol 3.1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes the synthesis of a secondary amine from a fluoropyridine aldehyde and a primary amine.

-

Reaction Setup: To a solution of 5-fluoro-pyridine-2-carboxaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the primary amine (e.g., methylamine, 1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. The reaction is mildly exothermic.

-

Reaction Monitoring: Continue stirring at room temperature for 3-12 hours until the reaction is complete.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[17][18]

| Reagent | Molar Eq. | Purpose |

| Fluoropyridine Aldehyde | 1.0 | Electrophile |

| Primary Amine | 1.1 | Nucleophile |

| NaBH(OAc)₃ (STAB) | 1.5 | Selective Reducing Agent |

| Anhydrous DCE/THF | - | Solvent |

| Saturated NaHCO₃ (aq) | - | Quenching Agent |

Table 1: Typical Reagents for Reductive Amination.

Protocol 3.2: Palladium-Catalyzed Amination for 2-Amino-5-Fluoropyridine Synthesis

This protocol, adapted from a Buchwald-Hartwig type cross-coupling, demonstrates the synthesis of a 2-amino-5-fluoropyridine derivative, a key precursor.

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine 2-bromo-5-fluoropyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq, 4 mol% Pd), XPhos (0.08 eq), and sodium tert-butoxide (NaOtBu, 3.0 eq).

-

Addition of Amine & Solvent: Add anhydrous toluene, followed by the desired amine (e.g., piperidine, 1.5 eq).

-

Reaction: Stir the reaction mixture at 100 °C for 24 hours.

-

Cooling & Work-up: Cool the mixture to room temperature and concentrate under vacuum.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 2-amino-5-fluoropyridine product.[13]

Chapter 4: Case Study - Synthesis of Vonoprazan

While not a simple pyridinylmethanamine, the synthesis of the potassium-competitive acid blocker Vonoprazan (TAK-438) provides an excellent, industrially relevant example of the strategies discussed. A key step in many reported syntheses of Vonoprazan involves the construction of the N-methylaminomethyl side chain on a complex pyrrole intermediate.[5]

One pivotal transformation is the reductive amination of a pyrrole-3-carboxaldehyde intermediate with methylamine. This step mirrors the methodology described in Protocol 3.1 and highlights its importance in complex molecule synthesis. The overall synthesis of Vonoprazan involves multiple steps, including the construction of the 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole core before the final installation of the crucial aminomethyl side chain.[5][19] This strategic, late-stage functionalization underscores the robustness and reliability of the reductive amination reaction in modern drug development.

Conclusion

The discovery and development of synthetic routes to fluoro-substituted pyridinylmethanamines is a story of convergence. It required mastering the distinct chemistries of two of medicinal chemistry's most important building blocks: the pyridine ring and the organofluorine motif. Early, often hazardous methods have given way to a suite of robust, selective, and high-yielding modern strategies, primarily centered around the reductive amination of fluoropyridine aldehydes and the hydrogenation of fluorinated cyanopyridines. The principles and protocols outlined in this guide demonstrate the chemical ingenuity that has enabled the widespread use of this privileged scaffold, empowering the design and synthesis of next-generation therapeutics with finely tuned pharmacological profiles. The continued evolution of methods for late-stage C-H fluorination promises to further expand the synthetic toolbox, allowing for even greater molecular diversity and innovation in the field.

References

-

Filler, R. (2010). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 2(5), 777-791. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

-

Policy Commons. (n.d.). Fluorine in Drug Design: A Bioisosteric Perspective. [Link]

-

O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

-

Arikida, K., et al. (2012). Discovery of a novel pyrrole derivative... (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-56. [Link]

-

Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry. [Link]

-

Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

-

ResearchGate. (2009). Synthesis of 2-amino-5-fluoropyridine. [Link]

-

Ang, J. H., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(15), 8435-8440. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Wikipedia. (n.d.). 2-Picolylamine. [Link]

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Oh, D. Y., et al. (2015). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry, 80(2), 1019-1025. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Powers, D. C., et al. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 134(25), 10390-10393. [Link]

-

Organic Syntheses. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Vitaku, E., et al. (2014). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Development Research, 75(4), 241-255. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Wikipedia. (n.d.). Dipicolylamine. [Link]

-

ResearchGate. (2011). Continuous Flow Hydrogenation of Functionalized Pyridines. [Link]

Sources

- 1. US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]

- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 3. caod.oriprobe.com [caod.oriprobe.com]

- 4. CN113896655A - Synthetic method of Vonoprazan intermediate - Google Patents [patents.google.com]

- 5. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. communities.springernature.com [communities.springernature.com]

- 7. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. gctlc.org [gctlc.org]

- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

- 16. researchgate.net [researchgate.net]

- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. tandf.figshare.com [tandf.figshare.com]

Role of Fluorination in Pyridinylmethanamine Derivatives

This technical guide details the medicinal chemistry of fluorinated pyridinylmethanamine derivatives , focusing on how fluorine substitution modulates physicochemical properties, conformation, and metabolic stability.

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary

The pyridinylmethanamine (pyridin-yl-methanamine) scaffold is a privileged pharmacophore found in kinase inhibitors, GPCR ligands, and enzyme inhibitors. It serves as a semi-rigid linker that positions an exocyclic amine for critical hydrogen bonding while the pyridine ring engages in

Fluorination of this scaffold is not merely a strategy for metabolic blocking; it is a precision tool for:

-

pKa Tuning: Lowering the basicity of the exocyclic amine to improve membrane permeability (LogD) and reduce hERG liability.

-

Conformational Locking: Inducing specific rotameric preferences via intramolecular hydrogen bonds (IMHBs) or dipole-dipole interactions (

hyperconjugation). -

Metabolic Hardening: Deactivating the electron-rich pyridine ring against oxidative metabolism and blocking the benzylic position from hydroxylation.

Physicochemical Modulation

Basicity (pKa) Modulation

In pyridinylmethanamines, two basic centers exist: the pyridine nitrogen (

-

Non-fluorinated:

is typically highly basic (pKa ~8.5–9.5), leading to high ionization at physiological pH (7.4), which limits passive permeability. -

Fluorinated: Fluorine is highly electronegative (

). Placing fluorine on the pyridine ring exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of both nitrogens.

Strategic Advantage: lowering the

Table 1: Comparative pKa Shifts in Pyridinylmethanamine Derivatives

| Compound Structure | Effect | |||

| 2-(aminomethyl)pyridine | 5.2 | 8.8 | Reference | Moderate Permeability |

| 3-fluoro-2-(aminomethyl)pyridine | ~2.5 | 7.6 | -1.2 | High Permeability (Reduced basicity) |

| 6-fluoro-2-(aminomethyl)pyridine | ~3.0 | 8.1 | -0.7 | Moderate shift |

| 3,5-difluoro-2-(aminomethyl)pyridine | < 1.0 | 6.5 | -2.3 | Very High Permeability (Neutral at pH 7.4) |

Lipophilicity (LogP vs. LogD)

While adding fluorine increases intrinsic lipophilicity (LogP), the effective lipophilicity (LogD) at physiological pH often increases dramatically because the molecule is less ionized.

-

Rule of Thumb: A single F-substitution on the pyridine ring typically increases LogD

by 0.5 – 1.0 units due to the combined effect of lipophilic F (+0.2 LogP) and pKa suppression.

Conformational Control: The "Fluorine Lock"

Fluorine can dictate the spatial arrangement of the methanamine side chain relative to the pyridine ring. This is critical for pre-organizing the ligand into its bioactive conformation, reducing the entropic penalty of binding.

Intramolecular Hydrogen Bonding (IMHB)

In 3-fluoro-2-(aminomethyl)pyridine derivatives, a stable 5-membered intramolecular hydrogen bond can form between the exocyclic N-H and the fluorine atom (

-

Interaction Energy: ~1–3 kcal/mol.

-

Result: Locks the C-N bond into a planar or near-planar conformation, distinct from the freely rotating non-fluorinated analog.

Visualizing the Conformational Lock

Caption: Fluorine at the 3-position facilitates an intramolecular hydrogen bond, restricting free rotation and pre-organizing the molecule for binding.

Metabolic Stability

The pyridine ring is electron-deficient but still susceptible to oxidation by Aldehyde Oxidase (AO) or Cytochrome P450 (CYP) at the 6-position (nucleophilic attack) or N-oxidation. The benzylic carbon (methanamine linker) is prone to oxidative deamination.

Blocking Strategies

-

Ring Fluorination: Deactivates the ring towards electrophilic metabolic attack. Fluorine at C3 or C6 blocks the primary sites of oxidation.

-

Benzylic Fluorination (gem-difluoro): Replacing benzylic hydrogens with fluorine (

) completely shuts down oxidative deamination but significantly lowers the amine basicity (pKa < 5), often making it non-basic.

Caption: Strategic fluorination blocks specific metabolic pathways: benzylic oxidation, N-oxidation, and ring hydroxylation.

Synthetic Strategies

Synthesizing fluorinated pyridinylmethanamines requires care because the electron-deficient ring can make intermediates unstable or reactive.

Primary Route: Reductive Amination

The most robust method involves the reductive amination of fluorinated pyridinecarboxaldehydes.

Protocol:

-

Starting Material: 3-Fluoro-2-formylpyridine.

-

Reagents: Amine (

), Sodium Triacetoxyborohydride (STAB), DCM/AcOH. -

Mechanism: Formation of imine followed by selective reduction. STAB is preferred over

to avoid reducing the pyridine ring or defluorination.

Secondary Route: Nitrile Reduction

Used when the aldehyde is unstable.

-

Starting Material: 3-Fluoro-2-cyanopyridine.

-

Reagents:

, Raney Nickel (or Pd/C), in MeOH/NH -

Note: Acidic conditions are often avoided to prevent hydrolysis of the fluorine (S

Ar) if the ring is highly activated.

Workflow Diagram

Caption: Two primary synthetic pathways: Reductive amination (mild) and Nitrile hydrogenation (scalable).

Experimental Protocol: Synthesis of 3-Fluoro-2-(aminomethyl)pyridine

Objective: Synthesis of a core building block from 3-fluoro-2-pyridinecarbonitrile.

Materials:

-

3-Fluoro-2-pyridinecarbonitrile (1.0 eq)

-

Raney Nickel (active catalyst, ~50 wt% slurry in water)

-

Methanol (solvent)[1]

-

Ammonium hydroxide (25% aq. solution, to suppress secondary amine formation)

Step-by-Step Procedure:

-

Preparation: In a high-pressure hydrogenation vessel (Parr bomb), dissolve 3-fluoro-2-pyridinecarbonitrile (10 mmol) in Methanol (50 mL).

-

Additive: Add Ammonium Hydroxide (5 mL). Crucial Step: The excess ammonia prevents the primary amine product from reacting with the intermediate imine to form secondary amine dimers.

-

Catalyst: Carefully add Raney Nickel slurry (~1.0 g). Safety: Raney Ni is pyrophoric; keep wet.

-

Reaction: Seal the vessel, purge with

(3x), then charge with -

Monitoring: Monitor via LC-MS for disappearance of nitrile (M+1 = 123) and appearance of amine (M+1 = 127).

-

Workup: Filter the catalyst through a Celite pad (keep wet under solvent). Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil is often pure enough. If not, purify via Kugelrohr distillation or amine-functionalized silica chromatography (to avoid streaking).

Validation:

-

1H NMR (CDCl3): Look for the diagnostic methylene singlet/doublet at

3.9–4.1 ppm. -

19F NMR: Verify the fluorine signal remains; loss of F indicates over-reduction or S

Ar side reactions.

Case Study: Omidenepag & Related Analogs

Omidenepag (Omidenepag Isopropyl) is a selective EP2 receptor agonist used for glaucoma.[2]

-

Structure: Contains a (pyridin-2-ylamino)acetic acid moiety, which is structurally analogous to the pyridinylmethanamine scaffold.

-

Role of Heterocycle: The pyridine ring provides a critical flat topology for binding within the EP2 pocket.

-

Fluorine Relevance (Analogous): While Omidenepag itself uses the pyridine nitrogen for polarity, related EP2 agonists in the development pipeline utilize fluorinated pyridine rings to modulate the pKa of the amino-linker, optimizing corneal permeability (a major challenge in ocular drug delivery).

Lesson: In this class, replacing a phenyl ring with a pyridine improves solubility, and subsequent fluorination of that pyridine fine-tunes the lipophilicity/solubility balance (LLE) required for topical delivery.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

PubChem. (2025).[3][4] Omidenepag | C23H22N6O4S.[4] National Library of Medicine. Link

-

Furuya, T., et al. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473, 470–477. Link

-

Org. Synth. (2017).[5][6] A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Organic Syntheses, 94, 332-345.[5] Link

Sources

- 1. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]

- 2. N-(6-((((4-(1H-Pyrazol-1-yl)phenyl)methyl)(3-pyridinylsulfonyl)amino)methyl)-2-pyridinyl)glycine 1-methylethyl ester | C26H28N6O4S | CID 44230999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Omidenepag | C23H22N6O4S | CID 44230575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. omidenepag | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride in high-throughput screening assays

Application Note & Protocols

Topic: High-Throughput Screening of (3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the evaluation of this compound in high-throughput screening (HTS) campaigns. As a substituted aminopyridine, this compound belongs to a chemical class prevalent in modern medicinal chemistry, often targeting enzyme families such as kinases. This guide details the compound's profile, outlines a robust protocol for a fluorescence-based biochemical kinase inhibition assay, and provides a framework for rigorous data analysis and quality control. The methodologies described herein are designed to be self-validating, ensuring trustworthy and reproducible results for hit identification and lead generation efforts.

Compound Profile: this compound

Understanding the physicochemical properties of a test compound is a prerequisite for successful assay development. It informs decisions on solvent choice, storage, and potential liabilities like aggregation or autofluorescence.

The aminopyridine scaffold is a privileged structure in drug discovery, known for its ability to form key hydrogen bond interactions within ATP-binding sites of protein kinases. The inclusion of a fluorine atom can enhance binding affinity and modulate metabolic stability, making this compound a person of interest for kinase-focused screening libraries.[1]

| Property | Value | Source |

| CAS Number | 1257535-11-7 | [2] |

| Molecular Formula | C₇H₁₀ClFN₂ | [2] |

| Molecular Weight | 176.62 g/mol | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | Inert atmosphere, Room Temperature | [2] |

| Solubility | Soluble in DMSO (recommended for stock solutions) and water. | General chemical knowledge |

Scientist's Note: The hydrochloride salt form generally confers improved aqueous solubility and stability compared to the free base. For HTS, a high-concentration stock solution (e.g., 10 mM) is typically prepared in 100% DMSO. Subsequent dilutions into aqueous assay buffers must be carefully monitored to prevent compound precipitation.

Assay Principle: Fluorescence-Based Kinase Inhibition

To illustrate the screening application of this compound, we will use a generic, fluorescence-based biochemical assay designed to identify inhibitors of a hypothetical protein kinase, "Kinase-X". This assay format is widely used in HTS due to its high sensitivity, broad applicability, and amenability to automation.[3][4]

The assay operates on a simple principle:

-

Enzymatic Reaction: Kinase-X catalyzes the transfer of a phosphate group from ATP to a specific peptide substrate.

-

Detection: A detection reagent, often an antibody specific to the phosphorylated peptide, is used. This interaction is coupled to a fluorescence readout system (e.g., Fluorescence Polarization or TR-FRET).

-

Inhibition: In the presence of an effective inhibitor like this compound, the phosphorylation of the substrate is blocked. This leads to a decrease in the fluorescence signal, which is proportional to the inhibitor's potency.

The core relationship is straightforward: Less phosphorylation → Lower fluorescence signal → Potent inhibitor.

HTS Assay Development and Validation Protocol

The success of any HTS campaign relies on a robust and validated assay.[5][6] This protocol is designed for a 384-well microplate format, a standard for balancing throughput and reagent costs.[7]

Materials and Reagents

-

Compound: this compound

-

Enzyme: Recombinant purified Kinase-X

-

Substrate: Specific fluorophore-labeled peptide substrate for Kinase-X

-

Cofactor: ATP, MgCl₂

-

Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

-

Positive Control: A known, potent inhibitor of Kinase-X (e.g., Staurosporine)

-

Negative Control: DMSO (vehicle)

-

Detection Reagent: (e.g., Phospho-specific antibody)

-

Plates: 384-well, low-volume, black, non-binding surface plates

-

Equipment: Acoustic liquid handler (for compound transfer), automated multichannel pipette or dispenser, plate reader with fluorescence detection capabilities.

Scientist's Note (Reagent Stability): It is critical to determine the stability of all reagents under both storage and final assay conditions. For instance, ATP solutions can degrade over time. Use aliquots to avoid repeated freeze-thaw cycles.[6]

Step-by-Step HTS Protocol

This protocol outlines the primary screen, where the test compound is evaluated at a single, fixed concentration (e.g., 10 µM).

-

Compound Plating (Dose Plate Preparation):

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions in DMSO to create intermediate concentrations.

-

Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the compound, positive control, and negative control (DMSO) into the appropriate wells of the 384-well assay plate according to a predefined plate map.

-

-

Enzyme Addition:

-

Prepare a 2X concentration of Kinase-X in assay buffer.

-

Add 5 µL of the 2X enzyme solution to each well of the assay plate.

-

Gently mix the plate (e.g., orbital shaker at 300 rpm for 30 seconds).

-

Incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.

-

-

Initiation of Kinase Reaction:

-

Prepare a 2X concentration of the peptide substrate and ATP in assay buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.

-

Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction. The final assay volume is now 10 µL.

-

Mix the plate gently.

-

-

Enzymatic Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzymatic reaction, which must be determined during assay development.

-

-

Reaction Termination and Detection:

-

Add 10 µL of the detection reagent solution. This solution should contain a chelating agent (e.g., EDTA) to stop the kinase reaction by sequestering Mg²⁺ ions.

-

Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate.

-

-

Data Acquisition:

-

Read the plate using a compatible plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. air.unimi.it [air.unimi.it]

- 4. researchgate.net [researchgate.net]

- 5. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]

- 6. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

Application Notes & Protocols: Formulation of (3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride for in vitro Experiments

Introduction

(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride is a pyridinemethanamine derivative with potential applications in pharmaceutical and neuroscience research.[1] As with many small molecule hydrochloride salts, its successful application in in vitro studies is critically dependent on the proper formulation and handling to ensure solution stability, accurate dosing, and minimization of off-target effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of this compound for use in a variety of in vitro experimental settings, including cell-based and biochemical assays. The protocols and recommendations provided herein are based on established best practices for handling amine hydrochloride compounds and are designed to ensure experimental reproducibility and data integrity.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of a compound is paramount for the development of a robust formulation strategy. While experimental data for this compound is not extensively available, we can infer key characteristics based on its chemical structure and data for analogous compounds.

Structural Information:

| Property | Value | Source |

| Molecular Formula | C₇H₉FN₂·HCl | [1] |

| Molecular Weight | 176.62 g/mol | [1] |

| CAS Number | 1257535-11-7 | [1] |

Hydrochloride salts of organic bases are generally utilized to enhance aqueous solubility and stability.[2] The pH of the resulting solution will be acidic due to the hydrochloride salt. This is a critical consideration for in vitro experiments, as significant alterations in the pH of cell culture media or assay buffers can impact cellular health and enzyme kinetics.[3][4]

Core Principles for Formulation

The primary goal of formulation is to achieve a stable, homogenous solution at a desired concentration that is compatible with the experimental system. The following principles should guide the formulation process:

-

Solvent Selection: The choice of solvent is the most critical first step. While hydrochloride salts are often aqueous soluble, the solubility can be limited.[2] Dimethyl sulfoxide (DMSO) is a widely used solvent for creating high-concentration stock solutions of small molecules for biological assays due to its broad solvency and miscibility with aqueous media.[5][6]

-

pH Management: The acidic nature of the hydrochloride salt can alter the pH of the final assay medium.[7] It is crucial to ensure that the final concentration of the compound does not shift the pH of the cell culture medium or buffer outside of the optimal physiological range (typically pH 7.2-7.4 for most cell cultures).[4]

-

Stock Solution Preparation and Storage: Preparing a high-concentration stock solution allows for accurate serial dilutions and minimizes the volume of solvent added to the experimental system.[8][9] Proper storage of stock solutions is essential to prevent degradation.[6]

Experimental Workflow for Formulation Development

The following diagram illustrates a systematic approach to developing a suitable formulation for this compound.

Caption: Formulation development workflow for this compound.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is a common practice in drug discovery and cell-based screening.[10]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:

-